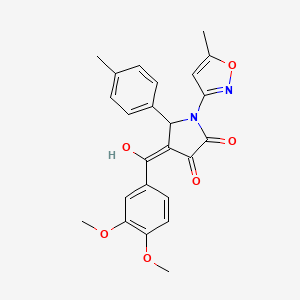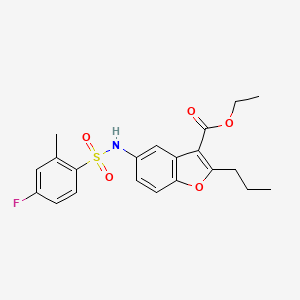![molecular formula C12H18N4O5 B2632503 1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid CAS No. 2375249-10-6](/img/structure/B2632503.png)
1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid is a synthetic compound that has gained attention in the fields of chemistry and pharmaceuticals. Its unique structure combines elements of oxolane and triazole, making it versatile for a variety of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid typically involves the following steps:
Synthesis of oxolane derivatives: Starting with readily available oxolane precursors, the compound is modified to include the desired functional groups.
Introduction of the triazole moiety: Using click chemistry, a reliable method to form triazoles, the triazole ring is synthesized and integrated into the compound.
Final modifications: Functional groups such as 2-methylpropan-2-yl and carboxylic acid are introduced to complete the synthesis. Reaction conditions vary, but typically involve catalysts such as copper(I) and solvents like dichloromethane.
Industrial Production Methods: For industrial-scale production, the methods are streamlined to enhance yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions, reducing the risk of side reactions. Advanced purification techniques, such as crystallization and chromatography, ensure the compound meets pharmaceutical-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where the oxolane ring is susceptible to forming lactones.
Reduction: : The triazole ring can be reduced under specific conditions to alter its electronic properties.
Substitution: : Functional groups attached to the oxolane or triazole rings can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate.
Reduction: : Employing hydrogen gas over palladium catalysts.
Substitution: : Utilizing reagents like alkyl halides in the presence of bases.
Major Products: Depending on the reactions, the products range from lactones in oxidation processes to various substituted derivatives when undergoing substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block in the synthesis of more complex molecules due to its functional group versatility. Biology : Studied for its potential role in enzyme inhibition and as a probe in biochemical assays. Medicine : Investigated for its therapeutic potential, including as an antiviral or anticancer agent. Industry : Applied in material science for creating polymers with specialized properties.
Wirkmechanismus
Mechanism: : The compound interacts with biological molecules primarily through hydrogen bonding and hydrophobic interactions. The triazole ring is known to act as a bioisostere for peptide bonds, affecting molecular recognition processes. Molecular Targets : Includes enzymes involved in nucleotide synthesis and receptors in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid stands out due to its unique combination of oxolane and triazole. Similar compounds might include:
1,2,3-Triazole-based compounds: : These are broadly used in click chemistry and have a wide range of applications.
Oxolane derivatives: : Known for their stability and use in drug synthesis.
Similar Carboxylic Acids: : Often serve as intermediates in organic synthesis and pharmaceuticals.
This compound's distinct structure provides it with unique reactivity and potential applications, setting it apart from others in its class. Hope this deep dive sparks your curiosity!
Eigenschaften
IUPAC Name |
1-[(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5/c1-12(2,3)21-11(19)13-8-5-20-6-9(8)16-4-7(10(17)18)14-15-16/h4,8-9H,5-6H2,1-3H3,(H,13,19)(H,17,18)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMXWEMTRIFFST-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2632424.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2632426.png)


![N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide](/img/structure/B2632429.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one](/img/structure/B2632432.png)
![2-Chloro-N-[6-(4-sulfamoylpyrazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B2632434.png)
![N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2632436.png)


![N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2632443.png)
